N-benzyltryptophan
Description
N-Benzyltryptophan is a synthetic derivative of the amino acid tryptophan, modified by the introduction of a benzyl group at the nitrogen atom of the indole ring. This structural alteration enhances its utility in organic synthesis, particularly as a precursor for bioactive alkaloids and β-carboline derivatives. The compound is synthesized via reductive alkylation of tryptophan methyl ester with benzaldehyde, followed by sodium borohydride reduction, achieving high enantioselectivity (>98%) and yields (>85%) in optimized protocols . Its applications span asymmetric synthesis, pharmaceutical intermediates, and studies of enzyme inhibition due to its rigid, planar structure and aromatic interactions.
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3g/mol |
IUPAC Name |
2-(benzylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H18N2O2/c21-18(22)17(19-11-13-6-2-1-3-7-13)10-14-12-20-16-9-5-4-8-15(14)16/h1-9,12,17,19-20H,10-11H2,(H,21,22) |
InChI Key |
YJOWHGZQECXOGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Benzoyltryptophan Methyl Ester
Structural Differences: Unlike N-benzyltryptophan, which features a benzyl group attached via a single bond, N-benzoyltryptophan methyl ester contains a benzoyl group (C₆H₅CO-) linked to the indole nitrogen. This introduces a carbonyl moiety, altering electronic properties and reactivity. Reactivity: The benzoyl group increases electrophilicity at the indole nitrogen, making it more reactive in nucleophilic substitutions compared to the benzyl derivative. However, steric hindrance from the benzoyl group may reduce accessibility in intramolecular cyclizations.
N-Acetyltryptophan
Structural Differences : The acetyl group (CH₃CO-) in N-acetyltryptophan is smaller and less aromatic than the benzyl or benzoyl groups, reducing steric bulk but also limiting π-π stacking interactions.
Applications : Primarily used as a reference standard in pharmaceutical quality control (e.g., impurity profiling) due to its stability and well-characterized properties .
Pharmacological Relevance : Unlike this compound, N-acetyltryptophan lacks significant bioactivity in alkaloid synthesis but is employed in studying metabolic pathways of tryptophan derivatives.
This compound Methyl Ester in Pictet–Spengler Reactions
Key Comparison :
- Reaction Efficiency : this compound methyl ester reacts with α-ketoglutaric acid under neutral conditions to yield diastereomeric pyridoindoles (344 and 345) with moderate stereochemical control . In contrast, the parent this compound requires acidic conditions for cyclization but achieves higher enantioselectivity (>98%) in ketone formation .
- Synthetic Utility : The methyl ester derivative is favored in Pictet–Spengler reactions due to its solubility in organic solvents, whereas the free carboxylic acid form (this compound) is more suited for aqueous-phase reactions.
(R)-(-)-N(α)-Benzyl-N(ß)-Boc-D-Hydrazinotryptophane
Structural Complexity : This hydrazine-modified derivative incorporates both benzyl and tert-butoxycarbonyl (Boc) protecting groups, enabling selective functionalization of the indole and side-chain amines.
Applications : Used in peptide synthesis and as a chiral building block for constrained β-carboline alkaloids, leveraging its dual protection for stepwise deprotection strategies .
Research Findings and Challenges
- Stereochemical Control : this compound’s high enantioselectivity (>98%) in ketone formation underscores its superiority over ester derivatives in asymmetric synthesis . However, diastereomer separation remains a challenge in Pictet–Spengler products .
- Stability Issues : N-Benzoyltryptophan derivatives exhibit reduced thermal stability compared to benzyl analogs, likely due to the electron-withdrawing carbonyl group .
- Emerging Applications: Derivatives like N-benzyl-D-hydrazinotryptophane are gaining traction in peptide-based drug discovery, though scalability and cost remain barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
